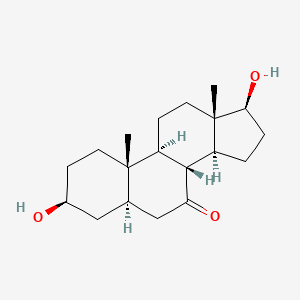

5alpha-Androstan-3beta,17beta-diol-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5alpha-Androstan-3beta,17beta-diol-7-one is a useful research compound. Its molecular formula is C19H30O3 and its molecular weight is 306.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuroendocrinology and Brain Function

3β-Diol plays a critical role in modulating various brain functions, particularly through its interaction with estrogen receptors. Studies have shown that 3β-Diol can influence the hypothalamo-pituitary-adrenal (HPA) axis, which is crucial for stress response regulation.

- Mechanism of Action : Unlike traditional androgens that primarily act through androgen receptors (AR), 3β-Diol exhibits a moderate affinity for estrogen receptor beta (ERβ), suggesting its actions are mediated through this pathway rather than AR . This is particularly relevant in understanding how androgens can exert effects on non-reproductive functions such as stress reactivity.

- Research Findings : Research indicates that the administration of 3β-Diol can significantly reduce stress-induced secretion of corticosterone and adrenocorticotropic hormone (ACTH) in animal models. For instance, Lund et al. demonstrated that peripheral administration of 3β-Diol was as effective as DHT in inhibiting HPA axis reactivity during stress .

Stress Response Regulation

The ability of 3β-Diol to modulate the HPA axis has implications for understanding stress-related disorders.

- Experimental Evidence : In studies involving castrated male rats, local application of 3β-Diol to the paraventricular nucleus (PVN) resulted in reduced HPA reactivity, demonstrating its potential as a therapeutic target for stress-related conditions . Additionally, the effects of 3β-Diol were blocked by ER antagonists but not by AR antagonists, reinforcing its role as an ERβ agonist.

- Impact on Behavior : Beyond physiological changes, 3β-Diol has been linked to behavioral outcomes. For example, Osborne et al. found that treatment with 3β-Diol improved performance in cognitive tasks such as the Morris water maze, indicating its potential neuroprotective effects .

Implications in Neurodegenerative Diseases

Emerging research suggests that 3β-Diol may have protective roles against neurodegenerative diseases such as Alzheimer's.

- Association with Alzheimer's Disease : A study indicated that genetically predicted levels of 5alpha-androstan-3beta,17beta-diol disulfate were negatively associated with Alzheimer's disease risk . This suggests a potential neuroprotective role for this compound in mitigating the progression of neurodegenerative conditions.

Summary of Key Findings

The following table summarizes key findings related to the applications of 5alpha-Androstan-3beta,17beta-diol:

Propriétés

Numéro CAS |

28375-34-0 |

|---|---|

Formule moléculaire |

C19H30O3 |

Poids moléculaire |

306.4 g/mol |

Nom IUPAC |

(3S,5R,8R,9S,10S,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-7-one |

InChI |

InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h11-14,16-17,20,22H,3-10H2,1-2H3/t11-,12+,13+,14+,16+,17+,18+,19+/m1/s1 |

Clé InChI |

JVEWXTLFKFWQPU-MJSJFWEFSA-N |

SMILES |

CC12CCC3C(C1CCC2O)C(=O)CC4C3(CCC(C4)O)C |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4)O)C |

SMILES canonique |

CC12CCC3C(C1CCC2O)C(=O)CC4C3(CCC(C4)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.